

Application of ATPase Assays for Screening of nsp13 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SARS-CoV-2 nsp13-IN-3	
Cat. No.:	B5096080	Get Quote

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SARS-CoV-2 non-structural protein 13 (nsp13) is a crucial enzyme for viral replication and a validated target for the development of antiviral therapeutics.[1][2] Nsp13 belongs to the helicase superfamily 1B and exhibits both RNA 5'-triphosphatase and nucleoside triphosphate (NTP) hydrolysis-dependent helicase activities, which are essential for unwinding the viral RNA genome.[2][3][4] The ATPase activity of nsp13 provides the energy required for these functions, making it an attractive target for inhibitor screening.[4][5] This document provides detailed protocols for ATPase assays amenable to high-throughput screening (HTS) of nsp13 inhibitors and summarizes key quantitative data from the literature.

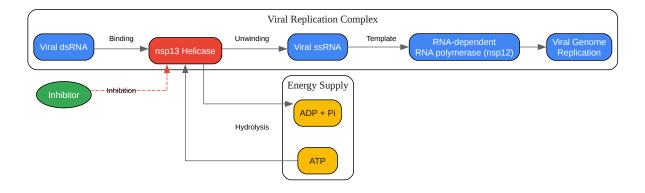
Principle of the ATPase Assay

The ATPase activity of nsp13 is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis or by measuring the amount of remaining ATP. Common methods include colorimetric assays, such as the malachite green assay, and luminescence-based assays. These assays can be adapted for a high-throughput format to screen large compound libraries for potential nsp13 inhibitors.

Signaling Pathway and Experimental Workflow



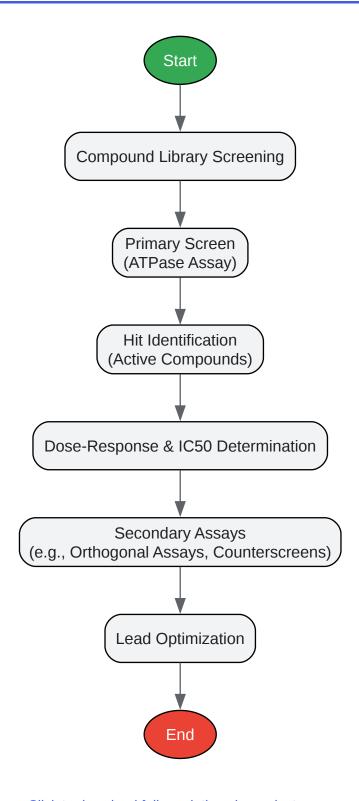
The following diagrams illustrate the role of nsp13 in viral replication and the general workflow for an nsp13 inhibitor screening campaign using an ATPase assay.



Click to download full resolution via product page

Caption: Role of nsp13 in Viral Replication.





Click to download full resolution via product page

Caption: High-Throughput Screening Workflow.

Quantitative Data Summary



The following tables summarize key kinetic parameters for SARS-CoV-2 nsp13 and reported IC50 values for various inhibitors identified through ATPase and helicase assays.

Table 1: Kinetic Parameters of SARS-CoV-2 nsp13

Parameter	Value	Conditions	Reference
ATPase Activity (without nucleic acid)			
K_m (ATP)	0.043 ± 0.012 mM		[1][2]
k_cat	211 ± 26 min ⁻¹		[1][2]
Unwinding-Associated ATPase Activity			
K_m (ATP)	0.47 ± 0.06 mM	With dsDNA substrate	[1][2]
K_m (dsDNA)	1.22 ± 0.29 μM		[1][2]
k_cat	54.25 ± 5.3 min ⁻¹	With dsDNA substrate	[1][2]
K_m (ATP)	1 mM	With DNA substrate	[6]
K_m (ATP)	2 mM	With RNA substrate	[6]

Table 2: IC50 Values of nsp13 Inhibitors



Compound	IC50 (μM)	Assay Type	Reference
Lumacaftor	300	ATPase Assay	[7][8]
Cepharanthine	400	ATPase Assay	[7][8]
SSYA10-001	0.046	Unwinding Assay	[1]
Myricetin	Nanomolar range	Unwinding Assay	[1]
Quercetin	Nanomolar range	Unwinding Assay	[1]
Kaempferol	Nanomolar range	Unwinding Assay	[1]
Flavanone	Nanomolar range	Unwinding Assay	[1]
Licoflavone C	Micromolar range	Unwinding & ATPase Assays	[1]
FPA-124	Not specified	FRET-based Helicase Assay	[9]
Suramin-related compounds	Not specified	FRET-based Helicase Assay	[10]
Small Molecule Inhibitors (6 compounds)	6 ± 0.5 to 50 ± 6	Bioluminescence ATPase Assay	[3]
Confirmed Hits (674 compounds)	< 10	HTS Helicase Assay	[11]

Experimental Protocols

Protocol 1: Malachite Green-Based Colorimetric ATPase Assay

This protocol is adapted from a method used for measuring phosphate release.[7][8]

Materials:

• Purified recombinant SARS-CoV-2 nsp13 protein



- Assay Buffer: 25 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
- ATP solution
- Test compounds dissolved in DMSO
- Malachite Green (AM/AG) dye solution
- 96-well or 384-well plates
- Plate reader capable of measuring absorbance at ~620-650 nm

Procedure:

- Prepare the reaction mixture in a 96-well plate. For a 20 μL reaction volume, add:
 - Assay Buffer
 - 150 nM of nsp13 protein
 - Test compound at various concentrations (or DMSO for control)
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding ATP to a final concentration of 0.25 mM.
- Incubate the reaction at 37°C for 20 minutes.[7][8]
- Stop the reaction by adding 80 μL of AM/AG dye solution.
- Incubate at room temperature for 5 minutes to allow for color development.[7][8]
- Measure the absorbance at the appropriate wavelength (e.g., 630 nm).
- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
- Determine the IC50 values by fitting the dose-response data to a nonlinear regression model.[1]



Protocol 2: Bioluminescence-Based ATPase Assay

This protocol is based on the Kinase-Glo® assay system, which measures the amount of ATP remaining in the reaction.[12][13]

Materials:

- Purified recombinant SARS-CoV-2 nsp13 protein
- Assay Buffer: (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl₂)
- ATP solution
- Test compounds dissolved in DMSO
- Kinase-Glo® Plus Luminescent Kinase Assay kit
- · Opaque-walled 96-well or 384-well plates
- Luminometer

Procedure:

- Add test compounds and nsp13 protein to the wells of an opaque-walled plate.
- Add ATP to initiate the reaction.
- Incubate at 37°C for a defined period (e.g., 10-30 minutes).[13]
- Add the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent will
 lyse the enzyme and generate a luminescent signal proportional to the amount of ATP
 present.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- A decrease in luminescence indicates ATP hydrolysis by nsp13. Inhibitors will result in a higher luminescent signal compared to the no-inhibitor control.



Calculate the percentage of inhibition and determine the IC50 values.

Conclusion

ATPase assays are robust and reliable methods for screening potential inhibitors of SARS-CoV-2 nsp13. Both colorimetric and luminescence-based formats are suitable for high-throughput screening campaigns. The protocols and data presented in this document provide a foundation for researchers to develop and implement effective screening strategies targeting this essential viral enzyme, ultimately contributing to the discovery of novel antiviral therapeutics.[3][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Natural Compounds Inhibit SARS-CoV-2 nsp13 Unwinding and ATPase Enzyme Activities
 PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Characterization of SARS-CoV-2 nsp13 ATPase Activity and Discovery of Small-Molecule Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unwinding mechanism of SARS-CoV helicase (nsp13) in the presence of Ca2+, elucidated by biochemical and single-molecular studies PMC [pmc.ncbi.nlm.nih.gov]
- 5. SARS-CoV-2 helicase NSP13 hijacks the host protein EWSR1 to promote viral replication by enhancing RNA unwinding activity PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. portlandpress.com [portlandpress.com]
- 10. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase | Crick [crick.ac.uk]



- 11. High throughput screening for SARS-CoV-2 helicase inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ATPase and helicase activities of porcine epidemic diarrhea virus nsp13 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of ATPase Assays for Screening of nsp13 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b5096080#application-of-atpase-assays-for-nsp13-inhibitor-screening]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com